molecular formula C14H9F3N4O3S B15141440 Srpin803

Srpin803

Cat. No.: B15141440
M. Wt: 370.31 g/mol
InChI Key: JCSNCMXWHKOYJB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Srpin803: is a thiadiazolopyrimidinone-based compound known for its potent inhibitory effects on serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2). It is a cell-permeable, bioavailable, and non-toxic compound that has shown significant potential in various biological and medical applications, particularly in the inhibition of angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Srpin803 involves the formation of a thiadiazolopyrimidinone core structure. The key steps include the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and trifluoromethylated reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: Srpin803 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and imino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .

Mechanism of Action

Srpin803 exerts its effects by inhibiting the activity of SRPK1 and CK2. These kinases play crucial roles in the regulation of alternative splicing and cell signaling pathways. By inhibiting these kinases, this compound effectively reduces the production of vascular endothelial growth factor (VEGF), thereby suppressing angiogenesis. The compound’s dual inhibitory action on SRPK1 and CK2 makes it a potent anti-angiogenic agent .

Properties

Molecular Formula

C14H9F3N4O3S

Molecular Weight

370.31 g/mol

IUPAC Name

5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+

InChI Key

JCSNCMXWHKOYJB-GQCTYLIASA-N

Isomeric SMILES

COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O

Canonical SMILES

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O

Origin of Product

United States

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